molecular formula C45H58N4O7 B12035195 3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid

3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid

Cat. No.: B12035195
M. Wt: 767.0 g/mol
InChI Key: KTYHNEMOXSHJAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the diazenyl intermediate, followed by the coupling of the naphthoyl and benzoic acid derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the diazenyl group may produce amines.

Scientific Research Applications

3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Hydroxy-4-{(E)-[2-hydroxy-5-(methoxycarbonyl)phenyl]diazenyl}-2-naphthoyl)amino]-4-[methyl(octadecyl)amino]benzoic acid
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its complex structure and diverse functional groups, which confer a wide range of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C45H58N4O7

Molecular Weight

767.0 g/mol

IUPAC Name

3-[[1-hydroxy-4-[(2-hydroxy-5-methoxycarbonylphenyl)diazenyl]naphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzoic acid

InChI

InChI=1S/C45H58N4O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-49(2)40-26-24-32(44(53)54)29-38(40)46-43(52)36-31-37(34-22-19-20-23-35(34)42(36)51)47-48-39-30-33(45(55)56-3)25-27-41(39)50/h19-20,22-27,29-31,50-51H,4-18,21,28H2,1-3H3,(H,46,52)(H,53,54)

InChI Key

KTYHNEMOXSHJAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC(=C4)C(=O)OC)O)O

Origin of Product

United States

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